Product packaging for Boc-L-Tyr(PEG(3)-N3)-OH(Cat. No.:)

Boc-L-Tyr(PEG(3)-N3)-OH

Cat. No.: B2734373
M. Wt: 438.5 g/mol
InChI Key: AUSAOIRHJVEPQZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-Tyr(PEG(3)-N3)-OH (CAS 1831059-64-3) is a chemical reagent specifically designed for click chemistry applications and is widely used in scientific research as a component for constructing Antibody-Drug Conjugate (ADC) Linkers . The compound features an azide (N3) group that efficiently participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the selective and modular conjugation with alkyne-containing molecules. Its structure incorporates a PEG (polyethylene glycol) spacer, which enhances the solubility and stability of the resulting conjugates and helps to minimize steric hindrance during binding events . This reagent is cited in peer-reviewed scientific literature, including applications in developing advanced imaging probes for super-resolution fluorescent imaging of various membrane transporters, demonstrating its value in cutting-edge research methodologies . The product is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans. Researchers can leverage this compound to facilitate the synthesis of complex biomolecular conjugates for drug delivery, chemical biology, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N4O7 B2734373 Boc-L-Tyr(PEG(3)-N3)-OH

Properties

IUPAC Name

(2S)-3-[4-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O7/c1-20(2,3)31-19(27)23-17(18(25)26)14-15-4-6-16(7-5-15)30-13-12-29-11-10-28-9-8-22-24-21/h4-7,17H,8-14H2,1-3H3,(H,23,27)(H,25,26)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSAOIRHJVEPQZ-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCOCCOCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCOCCOCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Boc L Tyr Peg 3 N3 Oh

Synthesis of the Boc-L-Tyrosine Core Precursor

The foundational precursor for the target molecule is N-tert-butyloxycarbonyl-L-tyrosine (Boc-L-Tyrosine). A prevalent and efficient method for its preparation involves the reaction of L-tyrosine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. This reaction selectively protects the α-amino group of the tyrosine, leaving the phenolic hydroxyl and carboxylic acid functionalities available for subsequent modifications.

A high-yield "one-pot" synthesis has been reported where L-tyrosine is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to create a strongly basic environment (pH ≥ 12) precisepeg.com. To this solution, (Boc)₂O is added in batches. The reaction proceeds smoothly at room temperature, and after acidification to a pH of approximately 3, the Boc-L-Tyrosine product precipitates and can be extracted with an organic solvent like ethyl acetate (B1210297) precisepeg.com. This method is advantageous due to its operational simplicity, high yield (often exceeding 90%), and the use of relatively safe and cost-effective reagents precisepeg.com.

Starting MaterialReagentBaseSolventKey ConditionTypical Yield
L-TyrosineDi-tert-butyl dicarbonate ((Boc)₂O)NaOH or KOHWater/OrganicpH ≥ 12>90%

O-Alkylation Strategies for PEGylation and Azide (B81097) Introduction

The introduction of the triethylene glycol (PEG(3)) linker terminated with an azide group onto the phenolic hydroxyl group of Boc-L-Tyrosine is a critical step that imparts the "clickable" functionality to the molecule. This is typically achieved through a Williamson ether synthesis, which involves the O-alkylation of the tyrosine's phenoxide ion with a suitable azido-PEG electrophile.

Multi-step Synthesis of the O-(PEG(3)-N₃) Moiety

The requisite azido-PEGylated electrophile is not typically commercially available and must be synthesized in a multi-step process. A common route starts with a commercially available triethylene glycol derivative, such as 2-(2-(2-chloroethoxy)ethoxy)ethanol.

The synthesis proceeds in two main steps:

Azidation: The terminal chloride is converted to an azide. A typical procedure involves reacting 2-(2-(2-chloroethoxy)ethoxy)ethanol with an excess of sodium azide (NaN₃) in a suitable solvent like water or dimethylformamide (DMF). The addition of a catalyst such as sodium iodide (NaI) can facilitate this nucleophilic substitution reaction.

Activation of the Hydroxyl Group: The remaining terminal hydroxyl group is then converted into a good leaving group to facilitate the subsequent Williamson ether synthesis. A common method is tosylation, where the alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield 1-azido-2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethane. Alternatively, the hydroxyl group can be converted to a halide, such as a bromide, using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

StepStarting MaterialReagent(s)Product
1. Azidation2-(2-(2-chloroethoxy)ethoxy)ethanolNaN₃, NaI2-(2-(2-azidoethoxy)ethoxy)ethanol
2. Tosylation2-(2-(2-azidoethoxy)ethoxy)ethanolp-TsCl, Base1-azido-2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethane

Regioselective Functionalization of the Tyrosine Phenolic Hydroxyl Group

With the activated azido-PEG linker in hand, the final ether linkage is formed. The phenolic hydroxyl group of Boc-L-Tyrosine is significantly more acidic than the carboxylic acid proton, allowing for its selective deprotonation to form a phenoxide ion. This regioselectivity is crucial for the success of the synthesis.

The O-alkylation is carried out by treating Boc-L-Tyrosine with a suitable base to generate the phenoxide nucleophile, followed by the addition of the azido-PEG-tosylate or halide. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) nih.gov. The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to ensure the solubility of the reactants and to promote the Sₙ2 reaction mechanism nih.govmasterorganicchemistry.com. The reaction temperature can be varied from room temperature to elevated temperatures to drive the reaction to completion.

Protecting Group Chemistry Associated with Boc-L-Tyr(PEG(3)-N3)-OH

The protecting groups on this compound are strategically chosen to allow for selective deprotection and subsequent derivatization, making it a versatile building block in peptide synthesis and bioconjugation.

Role of Boc Protection in Orthogonal Synthetic Strategies

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality. nbinno.com Its primary role is to prevent the nucleophilic amino group from participating in unwanted side reactions during the O-alkylation of the phenolic hydroxyl group and any subsequent C-terminal modifications. peptide.com

The key feature of the Boc group is its orthogonality to other protecting groups and functionalities within the molecule. It is stable under the basic conditions required for the Williamson ether synthesis. The Boc group can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). rsc.orgmdpi.com This deprotection unmasks the α-amino group, allowing for its participation in standard peptide coupling reactions to extend a peptide chain from the N-terminus. This orthogonality is fundamental to modern peptide synthesis, enabling the stepwise assembly of complex peptides with precisely controlled sequences. peptide.com

Protecting GroupFunctionality ProtectedDeprotection ConditionOrthogonal to
Bocα-Amino groupMild acid (e.g., TFA)Base-labile groups, azide

Reactivity of the C-Terminal Carboxylic Acid for Subsequent Derivatization

The C-terminal carboxylic acid of this compound remains free throughout the synthesis of the core structure. This functionality is a key handle for further modifications, most notably for the formation of amide bonds. In the context of peptide synthesis, the carboxylic acid can be activated using a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org This activation generates a highly reactive species that readily reacts with the free amino group of another amino acid or peptide, forming a new peptide bond.

The presence of the Boc protecting group on the α-amino group is essential during this C-terminal activation and coupling to prevent intramolecular cyclization or polymerization. Once the desired peptide bond is formed, the Boc group can be removed to allow for further N-terminal elongation, or the entire molecule can be used as a C-terminal modified amino acid in a larger peptide sequence. The azide group on the PEG linker remains inert during these standard peptide coupling reactions, awaiting its specific "click" chemistry reaction with an alkyne-containing molecule. medchemexpress.com

Analytical Approaches for Purity and Identity Assessment of Research Grade Material

To ensure the quality and reliability of research-grade this compound, a combination of analytical techniques is employed to confirm its identity and assess its purity. Commercial suppliers typically report a purity of greater than 96%. precisepeg.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are fundamental for structural elucidation.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different parts of the molecule. For the Boc-L-Tyr-OH precursor, typical signals include those for the aromatic protons of the tyrosine ring, the α-proton, the β-protons, and the nine equivalent protons of the Boc protecting group. rsc.org In the final product, additional signals corresponding to the methylene (B1212753) protons of the PEG chain would be present, typically in the region of 3.5-4.1 ppm. The presence of these signals and their integration values relative to the tyrosine and Boc protons would confirm the successful attachment of the PEG chain.

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. For Boc-L-Tyr-OH, characteristic peaks for the carbonyl carbons, aromatic carbons, the α-carbon, β-carbon, and the carbons of the Boc group are observed. rsc.org Upon formation of the final product, new signals corresponding to the carbons of the PEG linker would appear in the region of 60-70 ppm.

Precursor: Boc-L-Tyr-OH ¹H NMR (CD₃OD, 300 MHz) rsc.org
Chemical Shift (δ) ppm
7.03
6.70
4.32-4.23
3.04
2.81
1.39
Expected ¹H NMR Signals for this compound
Approximate Chemical Shift (δ) ppm
7.1-6.8
4.3-4.2
4.1-3.5
3.4-3.3
3.1-2.8
1.4

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the accurate mass of the compound, which in turn confirms its elemental composition. For this compound, with a molecular formula of C₂₀H₃₀N₄O₇, the expected monoisotopic mass is approximately 438.2118 g/mol . precisepeg.com The observation of the corresponding molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) in the mass spectrum provides strong evidence for the identity of the compound.

Mass Spectrometry Data for this compound precisepeg.com
Molecular Formula
Molecular Weight
Monoisotopic Mass

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the compound. A suitable reversed-phase column (e.g., C18) with a gradient elution system, typically using acetonitrile and water with a modifier like trifluoroacetic acid, would be employed. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram at a specific wavelength (e.g., 214 nm or 280 nm).

Chemical Reactivity and Mechanistic Investigations of Boc L Tyr Peg 3 N3 Oh

Azide-Alkyne Cycloaddition (AAC) Reactions

Azide-Alkyne Cycloaddition (AAC) is a 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne, which yields a stable 1,2,3-triazole ring. This transformation has become a cornerstone of bioconjugation, materials science, and drug discovery due to its high efficiency, specificity, and the inertness of the azide and alkyne groups under most biological and chemical conditions. biosyntan.depeptide.com Boc-L-Tyr(PEG(3)-N3)-OH serves as a key building block in this context, providing an azide handle for conjugation.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly regioselective variant of the Huisgen 1,3-dipolar cycloaddition that exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. rsc.orgnih.gov The reaction is renowned for its reliability, high yields, and mild reaction conditions, often proceeding effectively in aqueous environments. biosyntan.de In this reaction, the azide moiety of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst. The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270). nih.govresearchgate.net

The kinetics of the CuAAC reaction are significantly faster than the uncatalyzed thermal cycloaddition, with rate accelerations of up to 10⁷-fold. researchgate.net For bioconjugation applications involving molecules like this compound, optimizing reaction parameters is crucial to ensure high conversion, minimize side reactions, and preserve the integrity of sensitive substrates. Key parameters include the concentrations of reactants, the copper catalyst, the reducing agent, the choice of ligand, pH, and temperature. jenabioscience.comnih.gov

For typical research applications, copper concentrations are often maintained between 50 and 100 µM to achieve sufficient reaction rates. jenabioscience.com Sodium ascorbate is the most common reducing agent, used in excess (e.g., 5 mM) to maintain a sufficient pool of the active Cu(I) catalyst. researchgate.net The reaction is generally robust across a pH range of 4 to 12, though optimization may be required for specific substrates. nih.gov

ParameterTypical Range/ConditionPurpose & Considerations
Copper(II) Source 50 µM - 1 mM (e.g., CuSO₄)Precursor for the active Cu(I) catalyst. Higher concentrations can lead to oxidative damage of biomolecules. jenabioscience.com
Reducing Agent 1-10 mM (e.g., Sodium Ascorbate)Reduces Cu(II) to the catalytically active Cu(I) state. Should be freshly prepared. nih.govresearchgate.net
Cu(I) Ligand 1-5 equivalents relative to copperStabilizes the Cu(I) oxidation state, accelerates the reaction, and reduces copper-mediated cytotoxicity. nih.govvectorlabs.com
Solvent Aqueous buffers (e.g., PBS, HEPES), DMSO, t-BuOH/H₂OThe choice of solvent affects reactant solubility and reaction rate. Co-solvents are often used. nih.govnih.gov
pH 7-8 for bioconjugationThe reaction is generally tolerant to a wide pH range, but optimal pH depends on the specific substrates and ligand used. nih.gov
Temperature Room Temperature (20-25 °C)Mild temperatures are usually sufficient and preserve the stability of biomolecules. nih.gov
Reactant Concentration Micromolar to millimolarHigher concentrations lead to faster reaction rates.

The performance of the CuAAC reaction is dramatically enhanced by the use of copper-chelating ligands. These ligands serve multiple critical functions: they stabilize the catalytically active Cu(I) oxidation state against disproportionation and oxidation, they increase the effective concentration of the copper catalyst in solution, and they actively participate in the catalytic cycle to accelerate the rate of triazole formation. nih.govnih.govresearchgate.net

A variety of ligands have been developed, with tris(triazolylmethyl)amine (TBTA) being one of the first and most well-known. However, its poor aqueous solubility led to the development of water-soluble derivatives like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), which are now widely used in bioconjugation protocols. vectorlabs.com The choice of ligand can be tailored to the specific reaction conditions, such as the solvent system and the nature of the substrates. nih.govresearchgate.net For instance, some ligands perform best in coordinating organic solvents, while others are optimized for purely aqueous media. nih.govacs.org

LigandStructureKey Features & Applications
TBTA Tris(benzyltriazolylmethyl)amineThe original benchmark ligand; highly effective but has low solubility in water. vectorlabs.com
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineHighly water-soluble due to hydroxyl groups; widely used in bioconjugation. Protects biomolecules from copper-mediated damage. nih.gov
BTTAA 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acidA highly accelerating ligand, particularly effective at low reactant concentrations. vectorlabs.com
"Mixed" Ligands Tris(heterocyclemethyl)amines with benzimidazole (B57391) and/or pyridyl componentsCan be tailored for superior performance in either organic or aqueous conditions by tuning the heterocycle composition. nih.govnih.gov

The mechanism of the CuAAC reaction is more complex than a simple concerted cycloaddition and involves a multi-step pathway mediated by copper. While early proposals suggested a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper mechanism as the kinetically dominant pathway, particularly in the presence of accelerating ligands. rsc.orgresearchgate.net

The consensus catalytic cycle proceeds as follows:

Formation of Copper(I) Acetylide: A terminal alkyne reacts with a Cu(I) species to form a copper acetylide intermediate. This step involves the deprotonation of the alkyne, which is significantly facilitated by the copper ion. researchgate.net

Activation and Coordination: A second Cu(I) center coordinates to the azide group of a molecule like this compound. The resulting dinuclear copper intermediate brings the azide and the acetylide into close proximity. rsc.orgacs.org

Cycloaddition: The terminal nitrogen of the activated azide attacks the internal carbon of the copper acetylide, forming a six-membered copper-containing ring (a cuprate-metallacycle). This is the key bond-forming step.

Rearrangement and Protonolysis: The metallacycle intermediate rapidly rearranges, leading to the formation of a copper-triazolide species. Subsequent protonolysis, typically by a proton source from the solvent, cleaves the copper-carbon bond, releasing the stable 1,4-disubstituted 1,2,3-triazole product and regenerating the copper catalyst for the next cycle. researchgate.net

This dinuclear mechanism explains the high efficiency and strict regioselectivity of the reaction, as the cooperative action of two copper centers organizes the reactants for the specific 1,4-regioisomer outcome. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds without the need for a metal catalyst. magtech.com.cn This bioorthogonal reaction is driven by the high ring strain of a cyclooctyne (B158145) reaction partner. The relief of this strain during the [3+2] cycloaddition with an azide, such as the one present in this compound, provides a large thermodynamic driving force for the reaction, allowing it to proceed rapidly at physiological temperatures. uoregon.edu The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems. biosyntan.de

The rate of the SPAAC reaction is critically dependent on the structure of the strained alkyne. The primary design principle involves maximizing the ring strain of the cyclooctyne without compromising its chemical stability for practical handling and storage. This is achieved by deforming the ideal 180° bond angle of the alkyne's sp-hybridized carbons. uoregon.edu The reactivity of the alkyne can be further tuned by introducing specific structural modifications.

Key design principles include:

Ring Strain: Cyclooctynes are the smallest stable cyclic alkynes and represent the core scaffold for most SPAAC reagents. Smaller cyclic alkynes are too unstable for practical use. acs.org

Fused Rings: Fusing aromatic rings to the cyclooctyne core, as seen in dibenzocyclooctyne (DIBO) and its derivatives like dibenzocyclooctynol (DBCO), further distorts the alkyne geometry and significantly accelerates the reaction rate compared to the parent cyclooctyne (OCT). scispace.com

Electron-Withdrawing Groups: Placing electron-withdrawing groups, particularly fluorine atoms, adjacent to the alkyne bond (as in DIFO) or on fused aromatic rings lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), which enhances the interaction with the azide's Highest Occupied Molecular Orbital (HOMO) and accelerates the reaction. nih.govrsc.org

Heteroatom Incorporation: Replacing a carbon atom in the cyclooctyne ring with a heteroatom, as in aza-dibenzocyclooctyne (DIBAC/ADIBO), can also modulate stability and reactivity. magtech.com.cn

Bridging and Conformation: Creating bicyclic systems like bicyclo[6.1.0]nonyne (BCN) introduces additional strain and results in very high reaction rates. ub.edu

The choice of a specific strained alkyne partner for reaction with this compound involves a trade-off between reaction kinetics, stability, solubility, and synthetic accessibility.

Strained Alkyne PartnerAbbreviationSecond-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹)Key Structural Features
CyclooctyneOCT~0.0024The parent cyclooctyne; modest reactivity.
Difluorinated CyclooctyneDIFO~0.076Fluorine atoms accelerate the reaction through electronic effects.
DibenzocyclooctynolDBCO / DIBO~0.1 - 0.3Fused benzene (B151609) rings increase strain and reactivity. Widely used. researchgate.netrsc.org
Bicyclo[6.1.0]nonyneBCN~0.15 - 1.0Bicyclic structure provides high strain and fast kinetics. ub.edunih.gov
BiarylazacyclooctynoneBARAC~0.9An aza-cyclooctyne with a biaryl system, exhibiting very fast kinetics. magtech.com.cn
DidehydrodibenzocyclooctyneDIBAC / ADIBO~1.3Aza-dibenzocyclooctyne derivative with exceptional reactivity. researchgate.net

Note: Rate constants are approximate and can vary significantly depending on the solvent, temperature, and specific azide used. Benzyl azide is a common model for kinetic studies. researchgate.netnih.govnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Reaction Efficiency, Bioorthogonality, and Kinetic Profile of SPAAC

The azide moiety of this compound is primarily utilized in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This type of reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes. medchemexpress.commagtech.com.cn The reaction involves a [3+2] cycloaddition between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage. medchemexpress.com

The efficiency and kinetic profile of the SPAAC reaction are highly dependent on the structure of the cyclooctyne. The driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy of the cycloaddition compared to linear alkynes. nih.gov Consequently, the reaction proceeds readily at physiological temperatures and in aqueous media without the need for a cytotoxic copper catalyst. magtech.com.cn

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Cyclooctyne (OCT)~0.002 - 0.01
Bicyclo[6.1.0]nonyne (BCN)~0.03 - 0.1
Dibenzocyclooctyne (DBCO)~0.1 - 1.0
Difluorinated Cyclooctyne (DIFO)~1.0 - 10.0
Biarylazacyclooctynone (BARAC)~9.3

Note: These are approximate values and can vary depending on the solvent and specific reaction conditions.

The bioorthogonality of the SPAAC reaction is a key feature. The azide and cyclooctyne functional groups are largely unreactive with the vast majority of biological molecules, such as amino acids, nucleic acids, and sugars. This mutual inertness ensures that the ligation is highly specific and does not perturb the biological system being studied. magtech.com.cn

Mechanistic Elucidation of Strain-Driven Cycloadditions

The transition state involves the simultaneous formation of the two new carbon-nitrogen bonds between the azide and the alkyne. The degree of synchronicity in bond formation can be influenced by the electronic properties of both the azide and the cyclooctyne. Electronic effects, in addition to ring strain, play a crucial role in stabilizing the transition state. For instance, electron-withdrawing groups on the cyclooctyne can enhance the reaction rate. nih.gov

The general mechanism can be depicted as follows:

Approach of Reactants: The azide and cyclooctyne approach each other in a suitable orientation for the cycloaddition to occur.

Transition State: A highly ordered, concerted transition state is formed where the π systems of the azide and alkyne overlap, and the new C-N bonds begin to form.

Product Formation: The reaction proceeds through the transition state to form the stable, five-membered triazole ring.

Other Potential Reactivities and Functional Interplay of Component Moieties

Beyond the azide group's reactivity in SPAAC, the tyrosine residue in this compound presents other opportunities for chemical modification, and the PEG spacer can influence the local reaction environment.

The electron-rich phenolic side chain of the tyrosine residue is susceptible to various chemical modifications.

Electrophilic Aromatic Substitution: The hydroxyl group of the phenol (B47542) ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Reactions such as nitration and halogenation can occur at the positions ortho to the hydroxyl group. However, these reactions often require harsh conditions that may not be compatible with the other functional groups in the molecule, particularly the azide.

Radical-Mediated Bioconjugation: The tyrosine phenol is also a target for radical-mediated reactions. Photoredox catalysis can be employed to generate a tyrosyl radical, which can then undergo coupling with other radical species. princeton.edu This approach allows for site-selective modification of tyrosine residues under mild conditions. princeton.edu For example, a water-soluble photocatalyst can induce oxidative coupling between a phenoxazine (B87303) dialdehyde (B1249045) tag and a single tyrosine site. princeton.edu Another strategy involves the use of persistent iminoxyl radicals for tyrosine-selective bioconjugation under biocompatible conditions. chemrxiv.orgchemrxiv.org The regioselectivity of these radical-mediated reactions is often influenced by the accessibility of the tyrosine residue. princeton.edu

Reaction TypeReagents/ConditionsOutcome
Electrophilic Aromatic SubstitutionDilute Nitric AcidOrtho- and para-nitration of the phenol ring.
Bromine in a non-polar solventOrtho- and para-bromination of the phenol ring.
Radical-Mediated BioconjugationPhotoredox catalyst (e.g., lumiflavin), lightFormation of a C-N or C-C bond at the tyrosine phenol.
Iminoxyl radicalsConjugation at the tyrosine phenol.

The PEG(3) spacer in this compound can influence the reactivity of the molecule in several ways. PEG chains are known to be highly flexible and hydrophilic, which can impact the local reaction microenvironment.

Solubility: The PEG spacer enhances the water solubility of the molecule, which is advantageous for reactions in aqueous biological media.

Steric Effects: The PEG chain can exert steric hindrance, potentially influencing the accessibility of both the azide group and the tyrosine residue to reaction partners. The length of the PEG chain is a critical factor; longer chains can create a greater "shielding" effect, which may decrease reaction rates. nih.gov

Microenvironment Polarity: The PEG spacer can create a localized hydrophilic microenvironment around the reactive sites, which can affect the kinetics of reactions that are sensitive to solvent polarity.

Chemo- and Regioselectivity Considerations in Complex Multicomponent Reaction Systems

When this compound is used in complex multicomponent systems, chemo- and regioselectivity become critical considerations. The presence of multiple reactive sites—the azide, the phenolic ring, the carboxylic acid, and the Boc-protected amine—necessitates careful control of reaction conditions to achieve the desired outcome.

Chemoselectivity: In principle, the azide group's bioorthogonal reactivity allows for its selective ligation via SPAAC in the presence of the other functional groups, provided the reaction conditions are mild. However, the tyrosine phenol can react with certain electrophiles and radicals. Therefore, when performing modifications on the tyrosine residue, it is important to choose reagents that are unreactive towards the azide. Conversely, the conditions for SPAAC are generally mild enough not to affect the tyrosine residue or the Boc group. The Boc group is stable to the conditions of SPAAC and most radical-mediated tyrosine modifications but is labile to strong acids.

Regioselectivity: For reactions involving the tyrosine residue, regioselectivity is a key challenge. In electrophilic aromatic substitution, a mixture of ortho- and para-substituted products is typically expected. In radical-mediated reactions, the regioselectivity is often governed by the steric accessibility of the different positions on the aromatic ring and the nature of the radical species. In the context of modifying a tyrosine residue within a larger peptide or protein, the local microenvironment of the residue plays a significant role in directing the regioselectivity of the modification. princeton.edu

Applications of Boc L Tyr Peg 3 N3 Oh As a Modular Research Building Block

Design and Synthesis of Bioconjugation Reagents for Biomoleculesmedchemexpress.comprecisepeg.comiris-biotech.denbinno.com

The azide (B81097) group present in Boc-L-Tyr(PEG(3)-N3)-OH makes it a key component in the design of bioconjugation reagents. medchemexpress.com This functionality allows for highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC), which are widely used to link molecules together with high efficiency and under mild conditions. medchemexpress.commedchemexpress.com

Development of Peptide-Azide Conjugates via Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Approaches

This compound is readily utilized in both solid-phase peptide synthesis (SPPS) and solution-phase methods to generate peptides containing a reactive azide handle. The 'Boc' (tert-butyloxycarbonyl) group serves as a temporary protecting group for the alpha-amino group of the tyrosine residue. nbinno.com This protection is crucial during peptide synthesis as it prevents unwanted side reactions and ensures that the amino acids are coupled in the correct sequence. nbinno.compeptide.com

In SPPS, the Boc group is stable during the coupling steps but can be easily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence. nbinno.comchempep.com This orthogonal deprotection strategy allows for the precise incorporation of this compound at any desired position within a peptide chain. nbinno.compeptide.com Once the peptide synthesis is complete, the azide group, attached via the PEG linker to the tyrosine side chain, is available for subsequent conjugation to other molecules bearing a compatible alkyne group.

Solution-phase synthesis offers an alternative method for creating smaller peptide-azide conjugates or for instances where SPPS is not suitable. In this approach, this compound can be coupled with other amino acids or peptide fragments in solution, again relying on the protective nature of the Boc group to control the reaction. nbinno.com

Incorporation into Site-Selective Protein Modification Strategiesprecisepeg.comiris-biotech.de

The ability to selectively modify proteins at specific sites is a powerful tool in chemical biology and drug development. princeton.edu Tyrosine residues, due to their unique chemical properties, are attractive targets for site-selective modification. nih.govresearchgate.net this compound can be incorporated into strategies that aim to introduce an azide group onto a protein at a specific tyrosine residue.

One approach involves the enzymatic or chemical modification of a native tyrosine residue on a protein to create a functional group that can then be reacted with a derivative of this compound. More direct methods involve the use of engineered proteins where a tyrosine residue is strategically placed for modification. nih.gov Once incorporated, the azide handle can be used for bio-orthogonal "click" reactions to attach a wide variety of functionalities, such as fluorescent dyes, imaging agents, or therapeutic payloads, to the protein with high precision. medchemexpress.comnih.gov This site-selective approach offers significant advantages over random modification methods, which can lead to heterogeneous products with reduced activity.

Engineering of Nucleic Acid Conjugates for Research Probes

The application of this compound extends to the engineering of nucleic acid conjugates. By incorporating this building block into synthetic oligonucleotides, researchers can introduce an azide functionality at a specific position. This is typically achieved during automated solid-phase DNA or RNA synthesis by using a phosphoramidite (B1245037) derivative of this compound.

Once the azide-modified nucleic acid is synthesized and deprotected, the azide group serves as a versatile handle for the attachment of various labels and functional moieties via click chemistry. This allows for the creation of customized research probes for a variety of applications, including:

Fluorescent in situ hybridization (FISH) probes: For the detection and localization of specific DNA or RNA sequences within cells.

Affinity probes: For the isolation and purification of nucleic acid-binding proteins.

Diagnostic probes: For the development of assays to detect specific nucleic acid biomarkers.

The PEG linker in this compound can also improve the solubility and reduce the steric hindrance of the attached label, potentially enhancing the performance of the resulting nucleic acid conjugate.

Construction of Advanced Polymeric and Supramolecular Architecturesmedchemexpress.commedchemexpress.com

The reactive azide group and the PEG linker of this compound make it a valuable component for the construction of complex polymeric and supramolecular structures. These advanced materials have applications in various fields, including biomaterials, nanotechnology, and drug delivery.

Synthesis of PEGylated Biopolymers and Hybrid Materials via Click Chemistrymedchemexpress.com

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy to improve the solubility, stability, and pharmacokinetic properties of biomolecules and nanoparticles. this compound, with its inherent short PEG linker, can be used to introduce azide functionalities onto biopolymers such as peptides, proteins, or polysaccharides.

These azide-modified biopolymers can then be reacted with alkyne-functionalized PEG chains of various lengths using click chemistry to create well-defined PEGylated materials. This approach allows for precise control over the degree and location of PEGylation. The resulting PEGylated biopolymers and hybrid materials can exhibit enhanced properties, making them suitable for applications in drug delivery systems and tissue engineering.

Development of Hydrogels and Cross-linked Scaffolds for in vitro Research Platforms

Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix, providing a suitable environment for 3D cell culture and tissue engineering research. nih.govrsc.org this compound can be used as a component in the synthesis of hydrogels and cross-linked scaffolds.

By incorporating this amino acid derivative into peptides or polymers, azide groups can be introduced into the backbone or as side chains. These azide-functionalized polymers can then be cross-linked with molecules containing multiple alkyne groups through click chemistry to form a stable hydrogel network. nih.govresearchgate.net The properties of the resulting hydrogel, such as stiffness and degradation, can be tuned by varying the concentration of the cross-linking agents and the density of the azide and alkyne groups. nih.govrsc.org

These customizable hydrogels serve as valuable in vitro research platforms for studying cell behavior, disease progression, and drug responses in a 3D environment that more closely resembles physiological conditions. nih.gov

Application AreaSpecific Use of this compoundResulting Product
Bioconjugation Introduction of azide for click chemistryPeptide-azide conjugates, Site-selectively modified proteins
Nucleic Acid Engineering Incorporation into oligonucleotidesLabeled nucleic acid probes
Polymer Chemistry Functionalization of biopolymersPEGylated biopolymers, Hybrid materials
Biomaterials Cross-linking agent for hydrogel formationHydrogels and cross-linked scaffolds

Development of Chemical Probes and Tools for Biological Research

The unique structural characteristics of this compound make it an ideal starting material for the synthesis of sophisticated chemical probes designed to investigate complex biological systems.

Design of Fluorescent Probes for Live-Cell and Super-Resolution Imaging Studies

This compound is instrumental in the development of fluorescent probes for advanced cellular imaging. The azide handle allows for the straightforward attachment of a fluorophore that has been functionalized with an alkyne group. This "click" reaction is bioorthogonal, meaning it can be performed in complex biological environments without interfering with native cellular processes, making it suitable for live-cell applications.

Researchers can synthesize a peptide or small molecule inhibitor incorporating the this compound building block. After deprotection of the Boc group, the molecule can be introduced to live cells where it localizes to its biological target. Subsequently, an alkyne-bearing fluorescent dye is added, which specifically "clicks" onto the azide of the probe, effectively labeling the target for visualization. The PEG linker helps to improve the probe's solubility and can provide sufficient spatial separation between the probe and the fluorophore to minimize potential steric hindrance or quenching effects.

This modular approach has been utilized in developing substrate-based small molecule fluorescent probes for super-resolution imaging of various membrane transporters. medchemexpress.cominvivochem.com PEGylation of fluorescent dyes can also reduce spectral crosstalk and background noise, thereby enhancing image quality in super-resolution microscopy techniques like Stimulated Emission Depletion (STED) or Structured Illumination Microscopy (SIM).

Synthesis of Affinity Probes for Target Identification and Validation (e.g., PROTAC Linkers for targeted degradation research)

In the field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. nih.govnih.gov These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. nih.gov The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein. nih.gov

This compound is an excellent building block for synthesizing PROTAC linkers. biochempeg.commedchemexpress.commedchemexpress.com The azide group provides a convenient handle for click chemistry, which is widely used for the rapid and efficient assembly of PROTACs. nih.govmedchemexpress.com Scientists can synthesize a library of PROTACs by coupling an alkyne-functionalized E3 ligase ligand to an azide-containing linker derived from this compound, which is in turn attached to the target protein ligand. This modular strategy allows for the systematic optimization of the linker length and composition to achieve maximal degradation potency. nih.gov

Beyond PROTACs, this building block is also used to create other affinity-based probes for target identification and validation. nih.gov For example, a known bioactive molecule can be modified with this compound. The azide can then be used to attach a reporter tag, such as biotin, via click chemistry. This biotinylated probe can be used in pull-down experiments to isolate its binding partners from cell lysates, helping to identify or confirm the molecular targets of the parent compound. Photoaffinity labeling (PAL) is another powerful technique where such probes are used to covalently bind to their targets upon photoactivation, enabling definitive target identification. nih.gov

Table 1: Key Reactions for Probe Synthesis using this compound

Reaction TypeReactantsProductApplication Example
CuAAC Click Chemistry Azide (from this compound) + Terminal Alkyne-FluorophoreTriazole-linked Fluorescent ProbeLabeling intracellular targets for imaging. medchemexpress.com
SPAAC Click Chemistry Azide (from this compound) + Strained Alkyne (e.g., DBCO, BCN)Triazole-linked PROTACSynthesis of PROTAC libraries for degrader discovery. medchemexpress.com
Amide Coupling Carboxylic Acid (of this compound) + Amine-functionalized LigandAmide-linked ConjugateAttaching a ligand for an E3 ligase or target protein. nih.gov

This table is interactive and provides a simplified overview of the chemical strategies.

Radiochemical Labeling Strategies for Research Tracers and Positron Emission Tomography (PET) Precursors

Positron Emission Tomography (PET) is a non-invasive imaging technique that requires radiolabeled tracers to visualize and quantify physiological processes in vivo. The short half-life of common PET isotopes, such as fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min), necessitates rapid and highly efficient radiolabeling methods. nih.govresearchgate.net

The azide functionality of this compound makes it a valuable precursor in this context. While the azide itself is not directly radiolabeled, it serves as a reactive partner for an ¹⁸F-labeled prosthetic group containing an alkyne. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a favored method for ¹⁸F-labeling of sensitive biomolecules like peptides and proteins because the reaction is fast, high-yielding, and occurs under mild conditions that preserve the biomolecule's integrity. nih.govresearchgate.netresearchgate.net

A typical strategy involves a two-step process: first, a small, alkyne-containing molecule is radiolabeled with ¹⁸F. Second, this ¹⁸F-alkyne is "clicked" onto a biomolecule that has been pre-functionalized with an azide group using a building block like this compound. This approach has been successfully used to prepare ¹⁸F-labeled peptides for in vivo PET imaging with good radiochemical yield and high specific activity. researchgate.netnih.govfrontiersin.org The tyrosine component itself can also be a target for radioiodination, although the azide-click strategy is more modular for incorporating isotopes like ¹⁸F. chemimpex.com

Scaffold Engineering for Combinatorial Chemistry and High-Throughput Library Synthesis

The structure of this compound is inherently suited for combinatorial chemistry and the generation of large, diverse small-molecule libraries. nih.gov Its three distinct functional groups (protected amine, carboxylic acid, azide) can be addressed with orthogonal chemistries, allowing for the systematic introduction of diversity at three different points on the scaffold.

For instance, solid-phase synthesis techniques can be employed where the carboxylic acid of this compound is anchored to a resin. The Boc protecting group is then removed, and a library of different carboxylic acids is coupled to the free amine. In the final step, the resin-bound intermediates are reacted with a library of alkyne-containing molecules via click chemistry. Cleavage from the resin yields a large collection of discrete compounds. nih.gov This "scaffold ranking" approach is a powerful tool in drug discovery for rapidly identifying active compounds from a large chemical space. nih.govnih.gov

The use of click chemistry in this context is particularly advantageous because of its high efficiency and fidelity, which simplifies the synthesis and purification of library members. biorxiv.org This direct-to-biology approach, where small-scale, rapid synthesis is directly coupled with biological screening, accelerates the early stages of hit discovery. biorxiv.org The amino acid core of the scaffold also provides a "peptidomimetic" character, which can be beneficial for targeting protein-protein interactions.

Table 2: Compound Names Mentioned

Abbreviation/Common NameFull Chemical Name
This compoundN-α-Boc-O-(2-[2-(2-azidoethoxy)ethoxy]ethyl)-L-tyrosine
Boc-Tyr-OHN-α-tert-Butyloxycarbonyl-L-tyrosine
DBCODibenzocyclooctyne
BCNBicyclononyne
¹⁸FFluorine-18

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., High-Resolution NMR, IR, UV-Vis, CD Spectroscopy)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level insight into the molecular structure.

¹H NMR spectroscopy is used to identify the chemical environment of protons within the molecule. The spectrum of "Boc-L-Tyr(PEG(3)-N3)-OH" would be expected to show characteristic signals for the Boc protecting group, the tyrosine aromatic ring and backbone, and the PEG linker, including the terminal methylene (B1212753) group adjacent to the azide (B81097).

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal, allowing for confirmation of the tyrosine framework, the Boc group, and the carbons of the PEG chain.

Assignment¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Boc-(CH₃)₃~1.40 (s, 9H)~28.5
Boc-C(CH₃)₃-~80.0
Tyr-α-CH~4.2-4.4 (m, 1H)~56.0
Tyr-β-CH₂~2.9-3.1 (m, 2H)~37.0
Tyr-Aromatic CH~6.9 (d, 2H), ~7.2 (d, 2H)~115.0, ~130.0
PEG-CH₂~3.6-3.8 (m, 8H), ~4.1 (t, 2H)~69.0-71.0
PEG-CH₂-N₃~3.4 (t, 2H)~50.5
Tyr-Aromatic C-O-~158.0
Boc-C=O-~155.5
Tyr-COOH-~174.0

Infrared (IR) Spectroscopy is utilized to identify the presence of specific functional groups based on their vibrational frequencies. Key absorbances in the IR spectrum of "this compound" would include:

A strong, sharp peak around 2100 cm⁻¹ characteristic of the azide (N₃) stretching vibration.

A broad absorption in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

A strong absorption around 1700-1720 cm⁻¹ for the C=O stretch of the carboxylic acid and a slightly lower frequency absorption for the urethane (B1682113) C=O of the Boc group.

N-H stretching and bending vibrations associated with the Boc-protected amine.

Functional GroupExpected IR Absorption (cm⁻¹)
Azide (N₃) stretch~2100
Carboxylic Acid (O-H) stretch2500-3300 (broad)
Carboxylic Acid/Urethane (C=O) stretch~1700-1720
Amine (N-H) stretch~3300-3500
Aromatic (C=C) stretch~1500-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy can confirm the presence of the tyrosine chromophore. The aromatic ring of tyrosine exhibits a characteristic absorption maximum at approximately 275-280 nm.

Circular Dichroism (CD) Spectroscopy is a valuable tool for confirming the stereochemical integrity of the L-tyrosine chiral center, which is crucial for its intended use in biological systems.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of "this compound". It provides an extremely accurate measurement of the compound's molecular weight, which can be used to confirm its elemental composition.

Techniques such as Electrospray Ionization (ESI) are commonly employed. The expected monoisotopic mass of "this compound" (C₂₀H₃₀N₄O₇) is approximately 438.2169 g/mol . HRMS can measure this with high precision, typically to within a few parts per million (ppm).

ParameterValue
Molecular FormulaC₂₀H₃₀N₄O₇
Calculated Monoisotopic Mass438.2169 g/mol
Expected [M+H]⁺ Ion439.2242 m/z
Expected [M+Na]⁺ Ion461.2061 m/z

Fragmentation analysis (MS/MS) can further confirm the structure by breaking the molecule into smaller, predictable fragments. For instance, fragmentation might lead to the loss of the Boc group, the azide group, or cleavage at various points along the PEG chain, all of which can be used to piece together the molecular structure.

Chromatographic Purity Assessment and Isolation Techniques for Research Materials (e.g., HPLC, UPLC, SEC)

Chromatographic techniques are essential for both the purification of "this compound" and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for determining the purity of the compound. A reversed-phase column (e.g., C18) is typically used with a mobile phase gradient of water and an organic solvent (like acetonitrile), often with an additive such as trifluoroacetic acid (TFA). The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. For research-grade material, a purity of ≥95% is generally expected.

ParameterTypical Conditions
ColumnReversed-phase C18
Mobile Phase AWater with 0.1% TFA
Mobile Phase BAcetonitrile (B52724) with 0.1% TFA
GradientLinear gradient of B over 20-30 minutes
DetectionUV at 220 nm and 280 nm
Expected Purity≥95%

Size-Exclusion Chromatography (SEC) is generally less applicable for a small molecule like "this compound" itself but is a critical technique for analyzing its polymeric conjugates.

Specialized Techniques for Conjugate Characterization (e.g., SDS-PAGE, Native MS for protein conjugates; GPC for polymeric materials)

Once "this compound" is conjugated to a biomolecule or polymer, a different set of analytical techniques is required to characterize the resulting conjugate.

For Protein Conjugates:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to visualize the increase in molecular weight of a protein after conjugation with the PEGylated linker. The conjugated protein will migrate more slowly through the gel than the unconjugated protein, resulting in a band shift.

Native Mass Spectrometry is a powerful tool for analyzing protein conjugates under non-denaturing conditions. It can determine the molecular weight of the intact conjugate, allowing for the calculation of the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs), or the degree of labeling for other protein conjugates.

TechniqueInformation ObtainedExpected Observation
SDS-PAGEApparent molecular weight increaseHigher molecular weight band for the conjugate compared to the native protein
Native MSPrecise molecular weight of the conjugate, degree of labelingA series of peaks corresponding to the protein with different numbers of attached linkers

For Polymeric Materials:

Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), is the primary method for characterizing polymers functionalized with "this compound". GPC separates molecules based on their hydrodynamic volume, providing information on the molecular weight distribution (e.g., number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of the polymer. Successful conjugation would result in a shift to a higher molecular weight compared to the starting polymer.

ParameterUnmodified PolymerFunctionalized Polymer
Number-Average Molecular Weight (Mn)LowerHigher
Weight-Average Molecular Weight (Mw)LowerHigher
Polydispersity Index (PDI)May slightly increaseMay slightly increase

Future Research Directions and Emerging Innovations

Emerging Bioorthogonal Click Chemistry Variations and Their Applicability to Boc-L-Tyr(PEG(3)-N3)-OH

The azide (B81097) group of this compound is a key substrate for a variety of bioorthogonal click chemistry reactions. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are well-established methods for utilizing this functional group, emerging variations offer new possibilities with enhanced kinetics, efficiency, and orthogonality. nih.govacs.orgnih.gov

One of the most promising emerging reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govresearchgate.netsigmaaldrich.comorganic-chemistry.orgresearchgate.net This reaction occurs between an electron-rich dienophile and an electron-deficient diene, such as a tetrazine. The azide group in this compound is not directly involved in the IEDDA reaction. However, its presence allows for orthogonal, sequential, or simultaneous labeling of complex biomolecules. biorxiv.org For instance, a protein could be engineered to contain both an azide-bearing amino acid, incorporated using this compound, and a dienophile-containing unnatural amino acid. This would permit the specific and independent attachment of two different molecules of interest, one via an azide-alkyne click reaction and the other via an IEDDA reaction. This dual-labeling capability is invaluable for studying protein-protein interactions and cellular processes with high precision. biorxiv.org

Another significant advancement is the resurgence of the Staudinger ligation. This reaction between an azide and a phosphine (B1218219) derivative forms a stable amide bond and operates under mild, biocompatible conditions without the need for a metal catalyst. nih.govcreative-peptides.comsemanticscholar.org While traditionally slower than CuAAC, recent developments in phosphine reagent design have improved its kinetics. eurjchem.com The compatibility of the Staudinger ligation with the azide of this compound provides an alternative conjugation strategy, particularly in environments where copper cytotoxicity is a concern.

The table below compares the key features of these bioorthogonal reactions, highlighting their applicability to strategies involving this compound.

ReactionReactants Involving AzideKey AdvantagesPotential Applicability with this compound
CuAAC Azide + Terminal AlkyneHigh efficiency, fast kinetics.Direct conjugation of alkyne-modified molecules.
SPAAC Azide + Strained Alkyne (e.g., DBCO, BCN)Copper-free, biocompatible.Direct conjugation in living systems. precisepeg.commedchemexpress.commedchemexpress.compharmaffiliates.com
IEDDA (Orthogonal) Tetrazine + Strained Alkene/AlkyneExtremely fast kinetics, fluorogenic potential.Dual and orthogonal labeling in combination with an azide-alkyne reaction. nih.govbiorxiv.orgrsc.org
Staudinger Ligation Azide + PhosphineCopper-free, forms a native amide-like bond.Alternative conjugation method in copper-sensitive environments. nih.govcreative-peptides.com

Integration into Automated Synthesis Platforms for High-Throughput Discovery and Screening Research

The Boc protecting group on this compound makes it suitable for incorporation into peptides via automated solid-phase peptide synthesis (SPPS). nih.govnih.govnih.gov Automated synthesizers have revolutionized peptide science by enabling the rapid and reproducible production of peptide libraries for high-throughput screening (HTS) in drug discovery and biomedical research. nanopartz.comresearchgate.net

The integration of unnatural amino acids like this compound into automated SPPS protocols presents both opportunities and challenges. researchgate.netmblintl.com The primary advantage is the ability to generate large libraries of peptides, each containing a specific site for modification via click chemistry. This allows for the high-throughput screening of peptide-drug conjugates, imaging agents, or other functionalized peptides.

However, the efficiency of coupling unnatural amino acids can be lower than that of standard proteinogenic amino acids. semanticscholar.orgnih.gov Factors such as the steric hindrance of the PEG linker and the azide group can influence the coupling reaction. Therefore, optimization of coupling conditions, including the choice of coupling reagents and reaction times, is crucial for successful automated synthesis. The table below outlines key considerations for integrating this compound into automated SPPS.

ParameterConsideration for this compoundImpact on High-Throughput Screening
Coupling Reagents Use of potent activating agents like HBTU/HOBt or HATU/HOAt may be required to overcome potential steric hindrance.Ensures high fidelity of peptide synthesis in the library, leading to reliable screening results.
Coupling Time Extended coupling times may be necessary to ensure complete incorporation of the modified amino acid.May slightly increase the overall synthesis time for the library but is critical for the quality of the peptides.
Resin Choice Resins with good swelling properties in the solvents used for SPPS are essential for efficient reagent access.The choice of resin can affect the loading capacity and the quality of the synthesized peptides, influencing the screening outcomes.
Post-synthesis Modification The azide handle allows for on-resin or in-solution click chemistry to attach a diverse range of functionalities to the peptide library.Enables the rapid generation of diverse peptide conjugates for screening against various biological targets.

Novel Applications in Advanced Materials Science and Nanotechnology Research

The unique properties of this compound make it a valuable tool for the development of advanced materials and for nanotechnology research. The ability to introduce a specific chemical handle onto surfaces and into materials allows for precise control over their functionalization.

In the field of nanotechnology, this compound can be used to functionalize nanoparticles, such as gold nanoparticles (AuNPs). nanopartz.comaurion.nl The tyrosine residue can interact with the gold surface, while the PEG linker enhances biocompatibility and reduces non-specific protein adsorption. nanopartz.com The terminal azide group then provides a site for the attachment of targeting ligands, drugs, or imaging agents via click chemistry. nih.gov This approach is being explored for the development of targeted drug delivery systems and diagnostic tools. nanopartz.comnih.gov

Furthermore, this functionalized amino acid can be used for the surface modification of biocompatible polymers and other materials. rsc.org By incorporating peptides containing Tyr(PEG(3)-N3) onto a material's surface, it becomes possible to "click" on bioactive molecules that can promote cell adhesion, proliferation, or differentiation. This has significant implications for tissue engineering and the development of smart biomaterials, such as stimuli-responsive hydrogels. invivochem.com The table below summarizes potential applications in this area.

Application AreaRole of this compoundPotential Impact
Nanoparticle Functionalization Surface modification of gold or other nanoparticles to introduce a bioorthogonal handle.Development of targeted drug delivery vehicles, contrast agents for medical imaging, and biosensors. nanopartz.comnih.gov
Biomaterial Surface Modification Covalent attachment to polymer surfaces to create a platform for further functionalization via click chemistry.Creation of bioactive surfaces that can control cellular behavior for applications in tissue engineering and regenerative medicine.
Hydrogel Formation Incorporation into peptide sequences that self-assemble into hydrogels, providing sites for cross-linking or functionalization.Design of injectable and stimuli-responsive hydrogels for controlled drug release and 3D cell culture. invivochem.com

Advancements in Multi-Component and Tandem Bioconjugation Strategies for Complex Systems

The development of complex biological systems often requires the precise assembly of multiple components. This compound, with its azide functionality, is an ideal component for multi-component and tandem bioconjugation strategies. acs.orgbeilstein-journals.org These strategies involve the use of multiple, mutually orthogonal bioorthogonal reactions to assemble complex architectures. biorxiv.org

Orthogonal bioconjugation allows for the selective modification of different sites on a single molecule or within a complex mixture without cross-reactivity. biorxiv.org For example, a protein could be modified with this compound at one site and another unnatural amino acid with a different bioorthogonal handle (e.g., a tetrazine for IEDDA) at another site. biorxiv.orgrsc.org This would enable the site-specific attachment of two different payloads, such as a targeting moiety and a therapeutic agent.

Multi-component reactions, such as the Passerini and Ugi reactions, offer another avenue for creating molecular complexity in a single step. researchgate.netnih.govmdpi.com While the azide group of this compound does not directly participate in these reactions, its presence on one of the components allows for subsequent modification via click chemistry. This tandem approach, combining multicomponent reactions with click chemistry, is a powerful tool for the rapid synthesis of diverse and complex molecular libraries.

The table below provides an overview of these advanced bioconjugation strategies.

StrategyDescriptionRole of this compound
Orthogonal Bioconjugation The use of two or more mutually exclusive bioorthogonal reactions for the selective labeling of multiple sites. biorxiv.orgProvides an azide handle that is orthogonal to other click chemistry functionalities like tetrazines or phosphines.
Tandem Reactions A sequential process where the product of one reaction becomes the substrate for a subsequent reaction.The azide group can be used in a subsequent click reaction after a primary modification has been introduced through another chemical transformation.
Multi-component Reactions + Click Chemistry The use of a multi-component reaction to assemble a core structure, followed by functionalization of an incorporated azide handle via click chemistry. acs.orgbeilstein-journals.orgCan be incorporated as one of the components in a multi-component reaction, providing a latent site for further modification.

Q & A

Basic Questions

Q. What are the key structural features and functional groups of Boc-L-Tyr(PEG(3)-N3)-OH that influence its reactivity in bioconjugation experiments?

  • Answer : The compound comprises three critical components:

  • Boc (tert-butoxycarbonyl) : Protects the amine group during synthesis, requiring acidic conditions (e.g., TFA) for deprotection .
  • PEG3 spacer : Enhances solubility and reduces steric hindrance during conjugation, critical for reaction efficiency in aqueous environments .
  • Azide (-N₃) : Enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click" reactions with alkyne-functionalized molecules .
    Methodologically, researchers should validate structural integrity via NMR (for PEG spacer length) and FT-IR (to confirm azide presence) .

Q. How should researchers design initial experiments to evaluate the stability of this compound under varying pH and temperature conditions?

  • Answer :

  • Variables : Test pH (2–10) and temperature (4°C, 25°C, 37°C) in buffered solutions.
  • Controls : Include inert atmosphere (N₂) to prevent azide degradation and measure degradation via HPLC at 254 nm .
  • Data collection : Track azide functionality over time using IR spectroscopy (peak at ~2100 cm⁻¹) and compare with stability thresholds .

Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound post-synthesis?

  • Answer :

  • HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., [M+H]+ ion) .
  • ¹H/¹³C NMR : Verify PEG spacer integration (δ 3.5–3.7 ppm) and Boc group presence (δ 1.4 ppm) .
  • FT-IR : Confirm azide stretch (~2100 cm⁻¹) and absence of residual solvents .

Advanced Research Questions

Q. What methodological approaches optimize the coupling efficiency of this compound in CuAAC reactions?

  • Answer :

  • Catalyst optimization : Test Cu(I) sources (e.g., TBTA, BTTAA) at 0.1–5 mol% to balance reaction rate vs. cytotoxicity .
  • Solvent screening : Compare aqueous buffers (PBS) vs. organic-aqueous mixtures (e.g., DMSO:H₂O) for solubility and reaction yield .
  • Kinetic analysis : Use LC-MS to monitor reaction completion and calculate second-order rate constants (k₂) under varied conditions .

Q. How can researchers systematically address contradictions in bioactivity data between this compound and its D-configuration analogs?

  • Answer :

  • Controlled experiments : Compare cellular uptake (e.g., fluorescence tagging) and binding affinity (SPR/BLI) for L- vs. D-forms in identical assay conditions .
  • Steric analysis : Use molecular dynamics simulations to model PEG3-azide interactions with target proteins, highlighting conformational differences .
  • Data normalization : Account for batch-to-batch variability in PEG spacer length via SEC-MALS analysis .

Q. What computational strategies predict the electronic and steric effects of the PEG3 spacer on azide reactivity?

  • Answer :

  • DFT calculations : Model transition states in CuAAC reactions to assess how PEG3’s electron-donating properties affect azide activation energy .
  • Solvent modeling : Use COSMO-RS to simulate PEG3’s solvation effects and correlate with experimental reaction rates .
  • Steric maps : Generate Connolly surface plots to visualize PEG3’s spatial interference in docking studies .

Methodological Frameworks

  • Experimental design : Apply PICO(T) framework to isolate variables (e.g., Population = peptide-drug conjugates; Intervention = PEG3 spacer length; Outcome = coupling efficiency) .
  • Data interpretation : Use Bland-Altman plots to resolve discrepancies in bioactivity assays between independent studies .
  • Troubleshooting synthesis : Pre-screen azide stability via accelerated degradation studies (40°C/75% RH) to identify optimal storage conditions (-20°C, desiccated) .

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